
3-Amino-4,4-dimethylpent-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4-dimethylpent-2-enedinitrile is an organic compound with the molecular formula C7H9N3. It is characterized by the presence of an amino group and two nitrile groups attached to a pentene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-dimethylpent-2-enedinitrile typically involves the reaction of 4,4-dimethylpent-2-ene-1,5-dinitrile with ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{4,4-dimethylpent-2-ene-1,5-dinitrile} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Substitution reactions can occur at the amino group or the nitrile groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-4,4-dimethylpent-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4-dimethylpent-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
- 3-Amino-4,4-dimethylpent-2-enedinitrile shares similarities with other nitrile-containing compounds such as 4,4-dimethylpent-2-enedinitrile and 3-amino-2-methylpent-2-enedinitrile.
Uniqueness:
- The presence of both amino and nitrile groups in this compound makes it unique compared to other similar compounds. This dual functionality allows for diverse chemical reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C7H9N3 |
|---|---|
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
(Z)-3-amino-4,4-dimethylpent-2-enedinitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-9)6(10)3-4-8/h3H,10H2,1-2H3/b6-3- |
Clave InChI |
NWKLUKGXUUBGBD-UTCJRWHESA-N |
SMILES isomérico |
CC(C)(C#N)/C(=C/C#N)/N |
SMILES canónico |
CC(C)(C#N)C(=CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


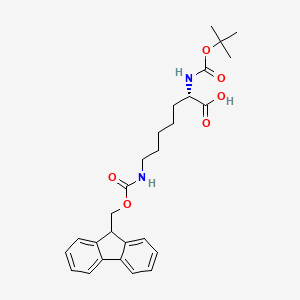
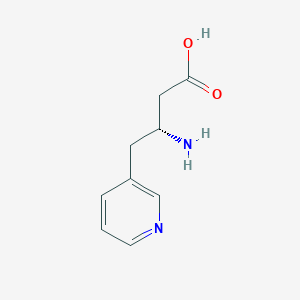

![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
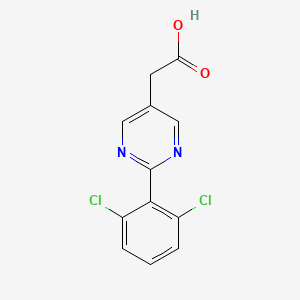
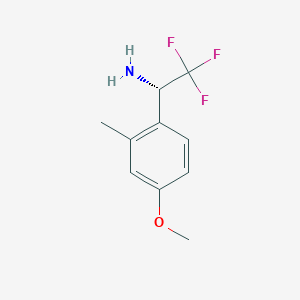
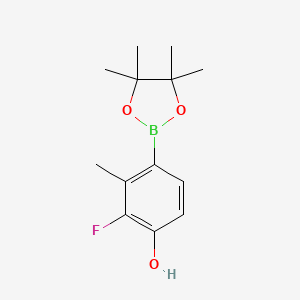
![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)
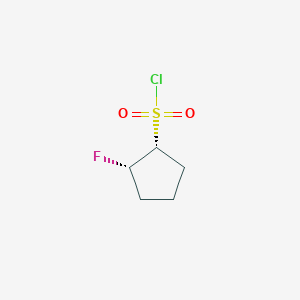
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)




